4-(Cyclohexylthio)-3-nitrobenzoic acid
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Overview
Description
4-(Cyclohexylthio)-3-nitrobenzoic acid is an organic compound that features a cyclohexylthio group attached to a nitrobenzoic acid core
Scientific Research Applications
4-(Cyclohexylthio)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins within the cell .
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to other carboxylic acids, which involves nucleophilic acyl substitution reactions . This process typically involves the replacement of a leaving group by a nucleophile, leading to changes in the structure and function of the target molecule .
Biochemical Pathways
Carboxylic acids and their derivatives are known to play crucial roles in various biochemical pathways, including fatty acid biosynthesis and photosynthesis .
Pharmacokinetics
General principles of pharmacokinetics suggest that these properties would significantly impact the compound’s bioavailability . Factors such as the compound’s solubility, stability, and interactions with transport proteins would influence its absorption and distribution. Its metabolic stability and interactions with metabolic enzymes would affect its metabolism and excretion .
Result of Action
Based on its chemical structure, it’s plausible that it could induce changes in the structure and function of its target molecules, potentially leading to alterations in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Cyclohexylthio)-3-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s environmental persistence and potential bioaccumulation could have implications for its long-term effects .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylthio)-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of a cyclohexylthio group. One common method involves the following steps:
Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrobenzoic acid.
Thioether Formation: The 3-nitrobenzoic acid is then reacted with cyclohexylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylthio)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The cyclohexylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Hydrogen peroxide, acetic acid solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products Formed
Reduction: 4-(Cyclohexylthio)-3-aminobenzoic acid.
Oxidation: 4-(Cyclohexylsulfonyl)-3-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylthio)-2-nitrobenzoic acid
- 4-(Cyclohexylthio)-3-aminobenzoic acid
- 4-(Cyclohexylsulfonyl)-3-nitrobenzoic acid
Uniqueness
4-(Cyclohexylthio)-3-nitrobenzoic acid is unique due to the specific positioning of the cyclohexylthio and nitro groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyclohexylsulfanyl-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAVGCTRZCBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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